Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Esterification and Etherification: The final steps involve esterification and etherification reactions to introduce the methoxycarbonyl and methoxy groups, respectively. These reactions are typically carried out under mild acidic or basic conditions using appropriate reagents like methanol and ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ether groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the aromatic rings can engage in π-π stacking interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure but lacks the furan ring, resulting in different chemical properties and reactivity.
Benzofuro[3,2-b]indole: Contains an indole moiety instead of the furan ring, leading to distinct biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups and aromatic systems, which confer specific chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 5-[(5-methoxycarbonyl-2-methylfuran-3-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O7/c1-4-29-25(27)22-19-13-18(30-14-17-12-21(24(26)28-3)31-15(17)2)10-11-20(19)32-23(22)16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVNFEGWWNFOOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(OC(=C3)C(=O)OC)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.